Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

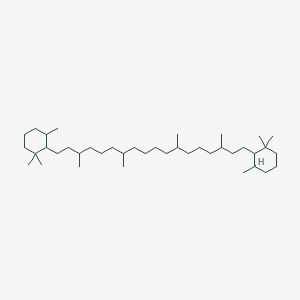

Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- is a plant pigment that belongs to a class of tetraterpenes called carotenoids. These tetraterpenes are known for their yellow, orange, and red colors, which are beneficial to their host species, typically plants and algae . Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- is a degradation product of carotene and serves as an important biomarker due to its long degradation time .

Preparation Methods

Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- can be synthesized through various chemical reactions. One common method involves the use of Wittig reactions or Grignard compounds to obtain carotenoids . Industrial production methods often involve the chemical synthesis of carotenoids, including carotane, through selective condensation reactions of carbonyl compounds, dehydration and elimination reactions, and homo-dimerization reactions . Additionally, microbial fermentation has emerged as a promising alternative for the efficient biosynthesis of carotenoids .

Chemical Reactions Analysis

Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include various derivatives of carotane, such as beta and gamma carotane derivatives .

Scientific Research Applications

Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- has a wide range of scientific research applications. In chemistry, it is used as a biomarker to identify previous water-based habitats due to its long preservation time in sediment and oil environments . In biology, carotane plays a role in photosynthesis and photoprotection in plants and algae . In medicine, carotenoids, including carotane, are studied for their antioxidant properties and potential health benefits, such as reducing the risk of chronic diseases . In the food industry, carotenoids are used as natural colorants and nutritional supplements .

Mechanism of Action

Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- exerts its effects primarily through its antioxidant properties. It acts as a scavenger of lipophilic radicals within cell membranes, protecting cells from oxidative damage . Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- can also modulate the expression of specific genes via nuclear hormone receptors, such as the retinoic acid receptor and retinoid X receptor . These pathways are involved in various physiological processes, including vision, growth, and immune function .

Comparison with Similar Compounds

Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl- is similar to other carotenoids, such as beta-carotene, alpha-carotene, and lycopene. carotane is unique in that it is a degradation product of carotene and lacks the double bonds present in other carotenoids . This structural difference gives carotane distinct properties, such as a longer degradation time and different biological activities . Other similar compounds include beta-cryptoxanthin, lutein, and zeaxanthin, which also have antioxidant properties and are used in various applications .

Properties

Molecular Formula |

C40H78 |

|---|---|

Molecular Weight |

559 g/mol |

IUPAC Name |

1,1,3-trimethyl-2-[3,7,12,16-tetramethyl-18-(2,2,6-trimethylcyclohexyl)octadecyl]cyclohexane |

InChI |

InChI=1S/C40H78/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h31-38H,11-30H2,1-10H3 |

InChI Key |

KINNMTBWIQCDPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1CCC(C)CCCC(C)CCCCC(C)CCCC(C)CCC2C(CCCC2(C)C)C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexaneacetic acid, 4-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-, ethyl ester, trans-](/img/structure/B1506439.png)